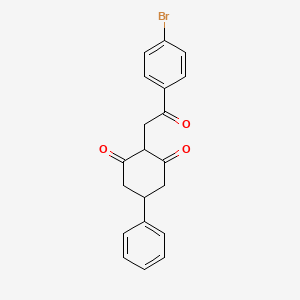
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached . It also has a cyclohexane ring, which is a six-membered carbon ring, and two carbonyl groups (C=O), which are commonly found in a wide range of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography , NMR spectroscopy , and computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Bromophenyl groups can undergo various reactions, including coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various analytical techniques. These might include melting point determination, NMR, IR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The crystal structure and synthesis processes involving similar compounds are of interest in crystallography to understand molecular interactions and bonding. For example, the crystal structure analysis of derivatives through Biginelli-type cyclocondensation reveals insights into the geometrical configuration and atomic coordinates, providing a foundation for further chemical and pharmaceutical applications (Candan et al., 2001).
Organic Synthesis and Chemical Reactions
These compounds are pivotal in organic synthesis, serving as intermediates for producing diverse heterocyclic compounds. They are utilized in reactions such as oxidation processes, where specific derivatives are transformed into dione or enone structures, offering pathways for further chemical modifications and applications (Sato et al., 1977).
Electrophilic Iodination and Selective Synthesis
The mild electrophilic nature of related compounds allows for selective iodination of electron-rich aromatics, demonstrating their utility in synthesizing α-iodinated carbonyl compounds from allylic alcohols, showcasing their potential in synthetic organic chemistry (Martinez-Erro et al., 2017).
Catalysis and Material Science
In material science, these compounds contribute to the development of new catalysts and materials. For instance, the synthesis and characterization of metal complexes with these compounds have been studied for their antimicrobial properties and potential applications in material science, highlighting their versatile utility beyond simple chemical reactions (Sampal et al., 2018).
Antimicrobial and Biological Studies
Derivatives have been explored for their biological activities, including antimicrobial properties. Studies have synthesized and characterized transition metal complexes, examining their efficacy against various bacteria and fungi, which could pave the way for new therapeutic agents (Ghorab et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-5-phenylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c21-16-8-6-14(7-9-16)18(22)12-17-19(23)10-15(11-20(17)24)13-4-2-1-3-5-13/h1-9,15,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVKOUSDSIMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


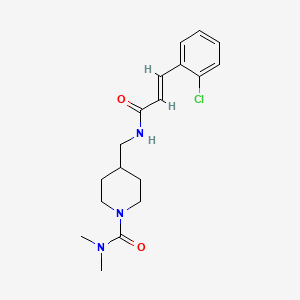
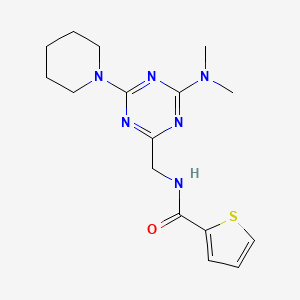
![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)
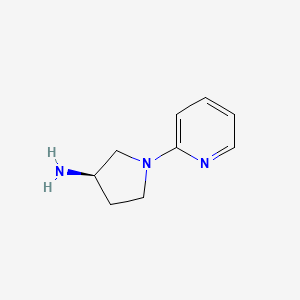
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)
![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)
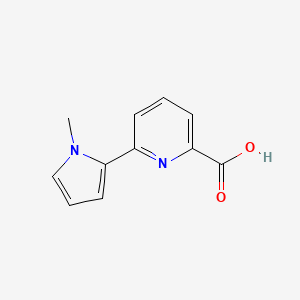
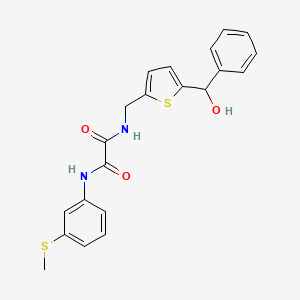
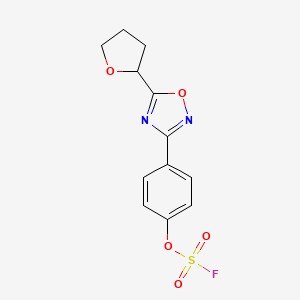
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)
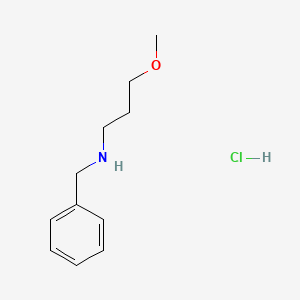
![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)
![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)